![molecular formula C18H16N2O4 B5648184 N-[4-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide](/img/structure/B5648184.png)
N-[4-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves complex chemical reactions, including the Claisen-Schmidt condensation reaction, and the reaction of 4-amino-1,2,4-triazole with acetyl chloride followed by various other steps depending on the desired end product. These processes yield compounds with potential antimicrobial and anticancer activities, indicating the chemical versatility and potential utility of N-[4-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide and its analogs (Patel & Panchal, 2012).
Molecular Structure Analysis
The molecular structure of similar compounds is confirmed through various spectroscopic methods such as IR, H-NMR, and C-NMR, providing detailed insights into their molecular frameworks. These structures play crucial roles in determining the compounds' chemical behaviors and potential biological activities (Panchal & Patel, 2011).
Chemical Reactions and Properties
Chemical reactions involving acrylamide derivatives often lead to the formation of products with significant biological activities, such as anti-acetylcholinesterase activity, which is crucial in researching antidementia agents. These reactions underscore the therapeutic potential of these compounds (Sugimoto et al., 1990).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the applicability of N-[4-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide in various solvents and conditions. These properties are often investigated through quantum chemical calculations and experimental methods (Barım & Akman, 2019).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, stability under different conditions, and the ability to undergo specific reactions, are crucial for designing synthesis pathways and predicting interactions with biological targets. Studies on related compounds offer insights into the mechanisms of action and potential applications of N-[4-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide in scientific research (Kraker et al., 2003).
properties
IUPAC Name |
(E)-N-(4-acetamidophenyl)-3-(1,3-benzodioxol-5-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-12(21)19-14-4-6-15(7-5-14)20-18(22)9-3-13-2-8-16-17(10-13)24-11-23-16/h2-10H,11H2,1H3,(H,19,21)(H,20,22)/b9-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHNKEATVIAUHV-YCRREMRBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[4-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)prop-2-enamide |
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